

# Application Notes & Protocols: Analytical Characterization of (1-methyl-1H-pyrazol-4-yl)methanol

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## Compound of Interest

**Compound Name:** (1-methyl-1H-pyrazol-4-yl)methanol

**Cat. No.:** B046916

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These application notes provide a comprehensive overview of the analytical methods for the characterization of **(1-methyl-1H-pyrazol-4-yl)methanol**, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and quality of this compound.

## Compound Information

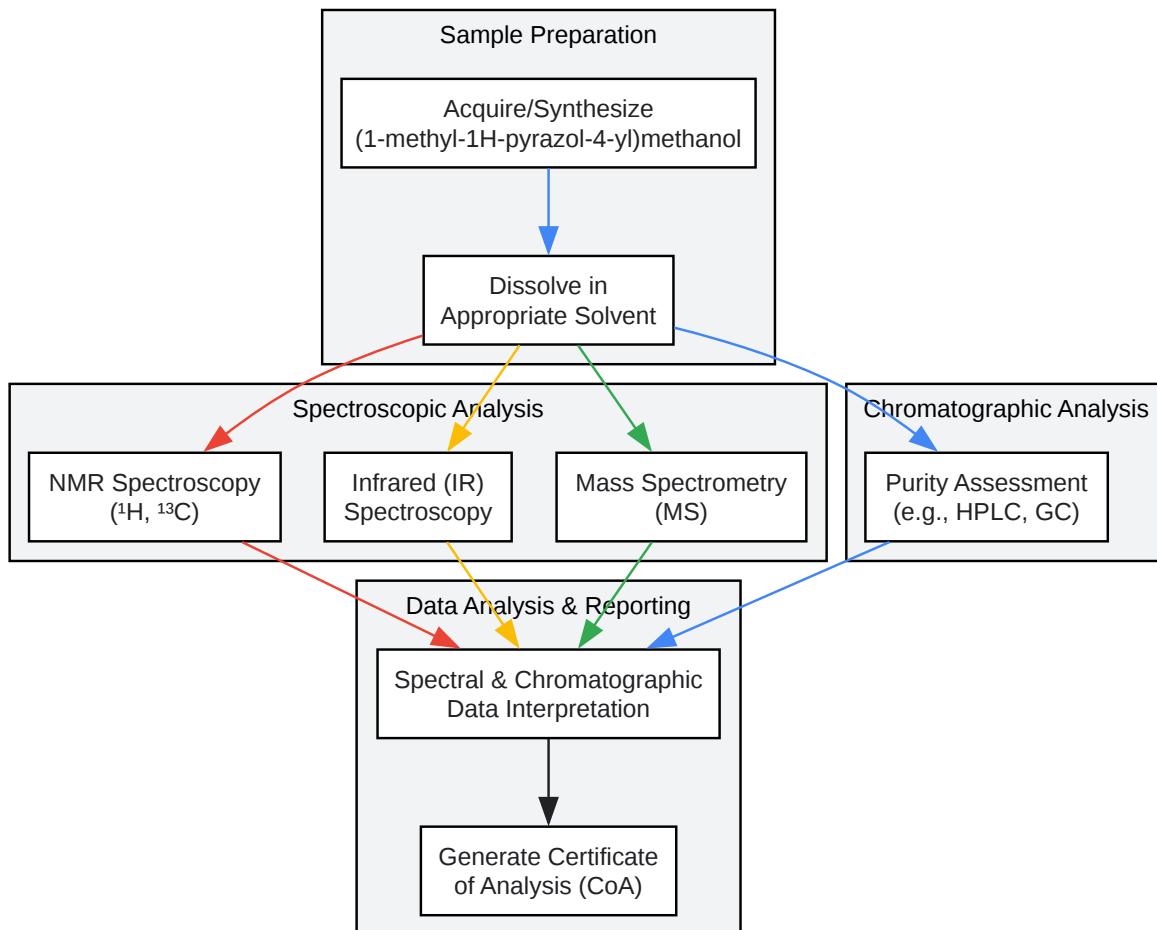
**(1-methyl-1H-pyrazol-4-yl)methanol** is a heterocyclic alcohol that serves as a versatile building block in medicinal chemistry. Its structure allows for further functionalization, making it a valuable precursor in the development of kinase inhibitors and other bioactive molecules.

Table 1: Physicochemical Properties of **(1-methyl-1H-pyrazol-4-yl)methanol**

Property	Value	Source
IUPAC Name	(1-methyl-1H-pyrazol-4-yl)methanol	PubChem[1]
CAS Number	112029-98-8	PubChem[1]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O	PubChem[1]
Molecular Weight	112.13 g/mol	PubChem[1]
Boiling Point	243°C	MySkinRecipes[2]
Appearance	Expected to be a solid or liquid at room temperature	General Knowledge
Storage	Room temperature, dry conditions	MySkinRecipes[2]

## Experimental Workflow

The following diagram outlines the typical workflow for the comprehensive analytical characterization of a chemical substance like **(1-methyl-1H-pyrazol-4-yl)methanol**.



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Caption: Experimental workflow for the analytical characterization of **(1-methyl-1H-pyrazol-4-yl)methanol**.

## Experimental Protocols

The following are detailed protocols for the key analytical techniques used to characterize **(1-methyl-1H-pyrazol-4-yl)methanol**.

NMR spectroscopy is essential for the structural elucidation of the molecule.

- <sup>1</sup>H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve 5-10 mg of **(1-methyl-1H-pyrazol-4-yl)methanol** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature.
- Expected <sup>1</sup>H NMR Spectral Data (in DMSO-d<sub>6</sub>):
  - A singlet for the N-methyl protons (CH<sub>3</sub>) is anticipated around  $\delta$  3.7-3.9 ppm.
  - A doublet for the methylene protons (CH<sub>2</sub>) is expected around  $\delta$  4.3-4.5 ppm.
  - A triplet for the hydroxyl proton (OH) may appear around  $\delta$  4.7-4.9 ppm.[3]
  - Two singlets for the pyrazole ring protons (CH) are expected in the aromatic region, around  $\delta$  7.4 and 7.6 ppm.[3]
- <sup>13</sup>C NMR Spectroscopy Protocol:
  - Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR.
  - Instrumentation: Use the same NMR spectrometer.
  - Data Acquisition: Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - Expected <sup>13</sup>C NMR Spectral Data:
    - The N-methyl carbon (CH<sub>3</sub>) should appear around  $\delta$  35-40 ppm.
    - The methylene carbon (CH<sub>2</sub>) is expected around  $\delta$  55-60 ppm.
    - The pyrazole ring carbons (C and CH) will resonate in the range of  $\delta$  115-140 ppm.

IR spectroscopy is used to identify the functional groups present in the molecule.

- Protocol (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Expected IR Absorption Bands:
  - A broad peak in the region of 3200-3600  $\text{cm}^{-1}$  corresponding to the O-H stretching of the alcohol group.
  - Peaks in the 2850-3000  $\text{cm}^{-1}$  range due to C-H stretching.
  - Absorption bands around 1400-1600  $\text{cm}^{-1}$  characteristic of the C=N and C=C stretching of the pyrazole ring.
  - A peak around 1000-1200  $\text{cm}^{-1}$  for the C-O stretching of the primary alcohol.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

- Protocol (Electrospray Ionization - ESI):
  - Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
  - Instrumentation: Use a mass spectrometer equipped with an ESI source.
  - Data Acquisition: Acquire the mass spectrum in positive ion mode.
  - Expected Mass Spectrum:
    - The molecular ion peak  $[\text{M}+\text{H}]^+$  is expected at an  $\text{m/z}$  of approximately 113.07, corresponding to the protonated molecule ( $\text{C}_5\text{H}_9\text{N}_2\text{O}^+$ ).

HPLC is used to assess the purity of the compound.

- Protocol:
  - Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
  - Instrumentation:
    - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
    - Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is commonly used.
    - Flow Rate: 1.0 mL/min.
    - Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).
  - Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

## Safety and Handling

Based on available data for similar compounds, **(1-methyl-1H-pyrazol-4-yl)methanol** should be handled with care. It may cause skin and eye irritation, and respiratory irritation.<sup>[1]</sup> Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Store in a cool, dry, and well-ventilated area.

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## References

- 1. (1-methyl-1H-pyrazol-4-yl)methanol | C5H8N2O | CID 11961423 - PubChem  
[pubchem.ncbi.nlm.nih.gov]

- 2. (1-Methyl-1H-pyrazol-4-yl)methanol [myskinrecipes.com]
- 3. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
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